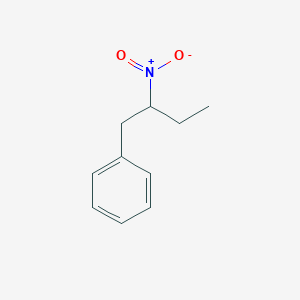
(2-Nitrobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrobutyl)benzene is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzene, where a nitro group (NO2) is attached to a butyl chain, which is then connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Nitrobutyl)benzene can be synthesized through several methods. One common approach involves the nitration of butylbenzene. This process typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrobutyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
(2-Nitrobutyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research on its potential pharmacological properties and its role in drug development is ongoing.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Nitrobutyl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and mutagenicity. The exact pathways and molecular targets involved in these effects are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simpler compound with a nitro group directly attached to the benzene ring.
Butylbenzene: A compound with a butyl group attached to the benzene ring without the nitro group.
(2-Nitropropyl)benzene: A similar compound with a nitro group attached to a propyl chain connected to the benzene ring.
Uniqueness
(2-Nitrobutyl)benzene is unique due to the presence of both a nitro group and a butyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
61668-44-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-nitrobutylbenzene |
InChI |
InChI=1S/C10H13NO2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
QQMDKOZWHBWYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















